molecular formula C20H18N2O4 B11403108 N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11403108
M. Wt: 350.4 g/mol
InChI Key: FUWQRHIYKSLXLY-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene core, an acetylamino group, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Acetylamino Group: The acetylamino group is introduced via an acetylation reaction, where an amine group is reacted with acetic anhydride or acetyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Azithromycin Related Compound H: A compound with a similar acetylamino group but different core structure.

    N-{4-[2-(acetylamino)ethoxy]phenyl}acetamide: Another compound with an acetylamino group and different substituents.

Uniqueness

This detailed article provides a comprehensive overview of N-[4-(acetylamino)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-3-13-4-9-18-16(10-13)17(24)11-19(26-18)20(25)22-15-7-5-14(6-8-15)21-12(2)23/h4-11H,3H2,1-2H3,(H,21,23)(H,22,25)

InChI Key

FUWQRHIYKSLXLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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